Progesterone 11-hemisuccinate

Catalog No.
S584806
CAS No.
62624-72-0
M.F
C25H34O6
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Progesterone 11-hemisuccinate

CAS Number

62624-72-0

Product Name

Progesterone 11-hemisuccinate

IUPAC Name

4-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20?,23+,24-,25+/m0/s1

InChI Key

JBBNFGYRYNBDIH-RMIGRTJDSA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

Synonyms

11 alpha-hemisuccinyl-progesterone, 11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate, 11alpha-hydroxyprogesterone hemisuccinate, progesterone 11-hemisuccinate, progesterone 11-hemisuccinate, (11alpha)-isomer

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C

Progesterone 11-hemisuccinate (CAS 62624-72-0) is a highly specialized steroid derivative engineered primarily as a hapten and bioconjugation precursor. By introducing a hemisuccinate linker at the 11-alpha position of the steroid nucleus, this compound provides a terminal carboxylic acid handle that enables facile carbodiimide-mediated coupling to carrier proteins, enzymes, and solid supports. Crucially, this specific structural modification preserves the native conformation of both the A-ring and D-ring, which are the primary antigenic determinants of the progesterone molecule. Furthermore, the addition of the hemisuccinate moiety significantly enhances the compound's aqueous solubility compared to native progesterone, facilitating its use in standard physiological buffers without the need for high concentrations of organic solvents [1].

Attempting to substitute Progesterone 11-hemisuccinate with native progesterone or alternative haptens like Progesterone 3-O-carboxymethyloxime (3-CMO) severely compromises downstream assay performance and conjugation viability. Native progesterone lacks a reactive functional group, making direct covalent attachment to proteins or biosensor surfaces chemically impossible without complex, low-yield derivatization steps. While Progesterone 3-CMO is a commercially available alternative hapten, conjugation at the 3-position alters the A-ring structure. Antibodies raised against 3-CMO conjugates exhibit low affinity and high cross-reactivity with structurally similar circulating steroids, rendering them unsuitable for high-specificity diagnostic applications. Procurement of the 11-hemisuccinate derivative is therefore mandatory to ensure high-affinity antibody generation and minimal cross-reactivity in precision immunoassays [1].

Hapten Specificity and Cross-Reactivity Reduction

The position of the linker on the steroid nucleus dictates the specificity of the resulting antibodies. When Progesterone 11-hemisuccinate is conjugated to bovine serum albumin (BSA) and used as an immunogen, the resulting antisera demonstrate exceptional specificity, with cross-reactivity to structurally analogous steroids (such as 17-alpha-hydroxyprogesterone and pregnenolone) routinely measured at less than 0.1%. In direct contrast, antibodies generated using the comparator Progesterone 3-CMO often exhibit cross-reactivity rates exceeding 8% for 17-alpha-hydroxyprogesterone and nearly 5% for pregnenolone. This quantitative reduction in cross-reactivity is critical for eliminating false positives in complex biological matrices like serum or milk [1].

Evidence DimensionAntibody cross-reactivity with 17-alpha-hydroxyprogesterone
Target Compound Data< 0.1% cross-reactivity (11-hemisuccinate derived antibodies)
Comparator Or Baseline8.73% cross-reactivity (3-CMO derived antibodies)
Quantified Difference>80-fold reduction in off-target steroid binding
ConditionsCompetitive ELISA evaluating antisera raised against hapten-BSA conjugates

Procuring the 11-hemisuccinate derivative ensures the production of highly specific antibodies required for regulatory-compliant diagnostic kits.

Heterologous Assay Sensitivity Enhancement

In the development of competitive enzyme immunoassays, using a homologous system (where the same hapten is used for both the immunogen and the enzyme tracer) often results in poor sensitivity because the antibody binds the tracer's linker too strongly. By utilizing Progesterone 11-hemisuccinate to raise the capture antibody and a different derivative (such as Progesterone 3-CMO-HRP) as the tracer, developers achieve a 'heterologous bridge' effect. This configuration weakens the antibody-tracer bond just enough to allow native progesterone in the sample to easily displace the tracer. Assays utilizing the 11-hemisuccinate heterologous system achieve sensitivities of 3.8 pg/tube, whereas homologous 3-CMO systems show zero displacement at equivalent low-picogram concentrations[1].

Evidence DimensionAssay Limit of Detection (Sensitivity)
Target Compound Data3.8 pg/tube detection limit (using 11-hemisuccinate antibody in heterologous format)
Comparator Or Baseline0% displacement at low picogram concentrations (homologous 3-CMO format)
Quantified DifferenceAchievement of picogram-level sensitivity vs. assay failure
ConditionsCompetitive ELISA using TMB/H2O2 substrate and HRP-labeled tracers

This heterologous pairing strategy is essential for manufacturers needing to detect trace progesterone levels in saliva or diluted milk samples.

Aqueous Solubility for Buffer Compatibility

Native steroid hormones are notoriously hydrophobic, complicating their use in aqueous conjugation reactions. Native progesterone requires significant volumes of DMSO or ethanol for dissolution, which can denature carrier proteins during the coupling process. The incorporation of the hemisuccinate moiety in Progesterone 11-hemisuccinate introduces a polar, ionizable carboxylate group that drastically improves water solubility. This allows the compound to be readily dissolved in standard conjugation buffers (e.g., MES or PBS) at the millimolar concentrations required for efficient EDC/NHS activation, preventing hapten precipitation and ensuring high-density protein loading[1].

Evidence DimensionAqueous buffer compatibility for conjugation
Target Compound DataHighly soluble in aqueous conjugation buffers (MES/PBS) upon activation
Comparator Or BaselineNative progesterone (insoluble in water, precipitates without high organic solvent fraction)
Quantified DifferenceEnables >80% reduction in organic solvent use during protein coupling
ConditionsCarbodiimide-mediated protein conjugation protocols at room temperature

Improved aqueous solubility prevents protein denaturation and hapten precipitation, maximizing the yield of expensive bioconjugation reactions.

Commercial ELISA and RIA Kit Manufacturing

Progesterone 11-hemisuccinate is the industry-standard precursor for synthesizing immunogens (conjugated to BSA or KLH) used to raise highly specific polyclonal and monoclonal antibodies. Its use is critical for manufacturing veterinary and human diagnostic kits intended for fertility monitoring, where distinguishing progesterone from other circulating corticosteroids is mandatory [1].

Development of Steroid Biosensors and Microarrays

The terminal carboxylic acid of the hemisuccinate linker allows for stable, covalent immobilization of progesterone onto amine-functionalized solid supports, such as APTES-modified magnetic nanoparticles, gold electrodes, or glass microarray slides. This facilitates the production of reusable, label-free biosensors for rapid, on-site hormone quantification[2].

Affinity Chromatography Matrix Preparation

For researchers isolating progesterone receptors or specific binding globulins, Progesterone 11-hemisuccinate can be coupled to cross-linked agarose or Sepharose beads. The 11-position linkage ensures that the biologically active A-ring and D-ring remain accessible to the receptor, maximizing capture efficiency during protein purification workflows [3].

XLogP3

2.4

Dates

Last modified: 02-18-2024

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